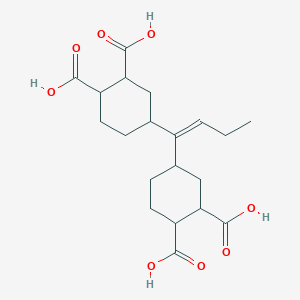
4,4'-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) is a complex organic compound characterized by its unique structure, which includes a butene linkage and cyclohexane rings with carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) typically involves the reaction of cyclohexane derivatives with butene-based intermediates. One common method involves the use of cyclohexane-1,2-dicarboxylic acid as a starting material, which is then reacted with but-1-ene-1,1-diyl intermediates under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or further oxidized carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions, while the butene linkage and cyclohexane rings provide structural stability and flexibility. These interactions can influence various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): Similar in structure but contains bromine atoms and phenol groups.
4,4’-(Ethene-1,2-diyl)dibenzoic acid: Contains an ethene linkage and benzoic acid groups instead of cyclohexane rings.
Uniqueness
4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) is unique due to its combination of butene linkage and cyclohexane rings with carboxylic acid groups, which provides distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
650622-00-7 |
|---|---|
Formule moléculaire |
C20H28O8 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
4-[1-(3,4-dicarboxycyclohexyl)but-1-enyl]cyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C20H28O8/c1-2-3-12(10-4-6-13(17(21)22)15(8-10)19(25)26)11-5-7-14(18(23)24)16(9-11)20(27)28/h3,10-11,13-16H,2,4-9H2,1H3,(H,21,22)(H,23,24)(H,25,26)(H,27,28) |
Clé InChI |
ORNDATBFDGUQOD-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(C1CCC(C(C1)C(=O)O)C(=O)O)C2CCC(C(C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


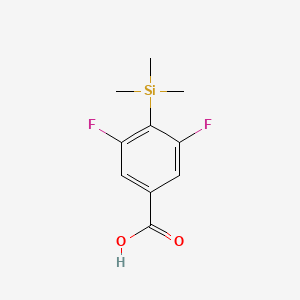
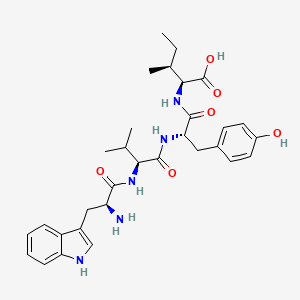
![6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15170939.png)
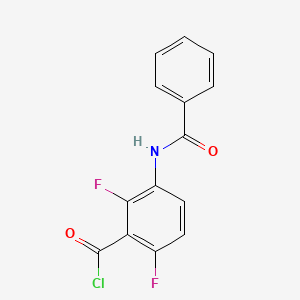

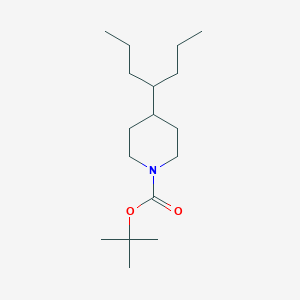
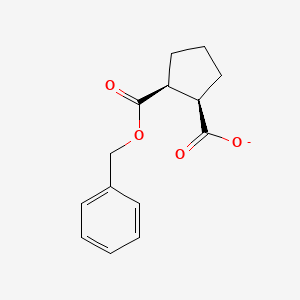
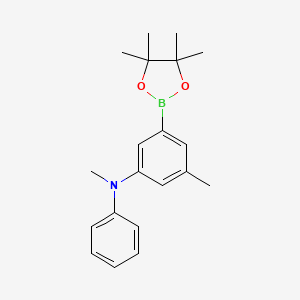


![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)
![2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15170982.png)
![6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170993.png)
![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)
